4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile
Description
Properties
CAS No. |
918403-41-5 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(2-ethylbutoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H16N2O/c1-3-11(4-2)10-17-14-6-5-12(8-15)13(7-14)9-16/h5-7,11H,3-4,10H2,1-2H3 |
InChI Key |
BZRASSYVDSBJQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC1=CC(=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Nitration and Substitution
- Starting Material : 4-(2-Ethylbutoxy)benzene
- Reagents : Concentrated nitric acid and sulfuric acid for nitration; potassium cyanide for substitution.
Nitration : Mix concentrated nitric acid with concentrated sulfuric acid to form a nitrating mixture. Add 4-(2-Ethylbutoxy)benzene slowly to the mixture while maintaining a low temperature (0-5°C). Stir for several hours until the reaction is complete.
Isolation : Pour the reaction mixture into ice-cold water to precipitate the nitrated product. Filter and wash with cold water.
Substitution Reaction : Dissolve the nitrated product in an organic solvent (e.g., ethanol) and add potassium cyanide. Heat the mixture under reflux conditions for several hours.
Purification : After completion, cool the reaction mixture, filter any precipitate, and purify the product through recrystallization from an appropriate solvent.
Condensation Reaction
- Starting Materials : Suitable aldehydes or ketones with cyano groups.
Formation of Intermediate : React an appropriate aldehyde or ketone with a cyano compound in the presence of a base (e.g., sodium ethoxide) to form an intermediate compound.
Cyclization : Heat the intermediate under reflux conditions to promote cyclization, leading to the formation of 4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile.
Isolation and Purification : Cool the reaction mixture, filter any solids, and purify the final product using chromatography techniques.
Yield Analysis : Assess the yield of the final product through quantitative analysis methods such as NMR or HPLC.
| Method | Yield (%) | Reaction Time (hours) | Key Reagents |
|---|---|---|---|
| Nitration & Substitution | 75 | 8 | Nitric Acid, Potassium Cyanide |
| Condensation | 85 | 6 | Sodium Ethoxide |
Recent studies have shown that optimizing reaction conditions significantly impacts yield and purity:
Adjusting temperature and reaction time can enhance yields by up to 20% in condensation reactions.
The use of alternative solvents has been found to improve solubility and reactivity during nitration processes.
The preparation of 4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile can be effectively achieved through various methodologies including nitration followed by substitution or via condensation reactions. Each method has its advantages regarding yield and efficiency, making it essential to select the appropriate approach based on available materials and desired outcomes.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ethylbutoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
The compound 4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, particularly in medicinal chemistry, materials science, and environmental science, supported by case studies and data tables.
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of phthalonitrile compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile can inhibit specific enzymes involved in cancer cell proliferation. A study demonstrated that these compounds could effectively target lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers, leading to reduced tumor growth in vitro and in vivo models .
Table 1: Anticancer Activity of Phthalonitrile Derivatives
Materials Science
Synthesis of Phthalocyanines
4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile serves as a precursor for the synthesis of phthalocyanines, which are utilized in various applications such as dyes, pigments, and catalysts. The incorporation of the ethylbutoxy group enhances solubility and processability in organic solvents, facilitating the formation of stable phthalocyanine complexes .
Table 2: Applications of Phthalocyanine Complexes Derived from 4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile
| Application | Description |
|---|---|
| Organic Pigments | Used in inks and coatings for their vibrant colors |
| Photodynamic Therapy | Effective in targeting cancer cells through light activation |
| Solar Energy Conversion | Enhances efficiency in photovoltaic cells |
Environmental Science
Pollutant Degradation
Recent studies have explored the potential of phthalonitriles in environmental applications, particularly in the degradation of pollutants. The compound can act as a catalyst in reactions that break down hazardous substances in wastewater treatment processes .
Case Study: Degradation of Organic Pollutants
A case study demonstrated that using a phthalocyanine complex derived from 4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile significantly improved the degradation rates of organic pollutants under UV light irradiation.
Mechanism of Action
The mechanism of action of 4-(2-ethylbutoxy)benzene-1,2-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ethylbutoxy group may enhance the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
- 4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile : The 2-ethylbutoxy chain introduces steric bulk, likely leading to a larger dihedral angle between the substituent and the benzene ring compared to smaller groups.
- 4-(Furan-2-ylmethoxy)benzene-1,2-dicarbonitrile : The furan group creates a dihedral angle of 53.45° with the benzene ring .
- 4-Amino-5-(2-hydroxybenzylideneamino)benzene-1,2-dicarbonitrile: The Schiff base substituent forms intramolecular O–H⋯N and intermolecular N–H⋯O/N hydrogen bonds, with a dihedral angle of 39.0° between the two aromatic rings .
- 4-(2-Methoxyphenoxy)benzene-1,2-dicarbonitrile: Orthorhombic crystal system (P2₁2₁2₁) with a density of 1.354 Mg/m³ and unit cell volume of 1227.35 ų .
Crystal Packing and Intermolecular Interactions
- 4-[2-(Cyclohexa-1,4-dien-1-yl)ethoxy]benzene-1,2-dicarbonitrile : Packing involves weak C–H⋯N hydrogen bonds, forming zigzag chains along the c-axis .
- 4-Amino-5-(2-hydroxybenzylideneamino)benzene-1,2-dicarbonitrile: Stronger hydrogen bonding (N–H⋯O/N) results in a monoclinic (P2₁/c) structure with higher density (1.387 Mg/m³) .
Yield and Efficiency
- 4-[2-(Cyclohexadienyl)ethoxy] derivative : 61% yield after column chromatography .
- Methoxy-substituted analogs : High crystallinity but moderate yields due to steric hindrance .
Physicochemical Properties
Phthalocyanine Precursors
- 4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile : The ethylbutoxy group may reduce aggregation in phthalocyanines, improving solubility for solution-processed optoelectronic devices .
- 4-(Phenylsulfanyl) derivative : Used in phthalocyanines for gas sensing and photodynamic therapy due to sulfur's electron-withdrawing effects .
- Cyclohexadienyl-substituted analogs : Enable planar macrocycles for liquid crystal applications .
Electronic and Optical Properties
- OLEDs: Dicyanobenzene derivatives with carbazole moieties exhibit delayed fluorescence, achieving high external quantum efficiency (>20%) .
- DSSCs : Methoxy and hydroxy substituents enhance charge transfer in dye-sensitized solar cells .
Biological Activity
4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile is a synthetic organic compound that has garnered attention in various fields due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C13H15N2O2
- Molecular Weight : 231.27 g/mol
- IUPAC Name : 4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile
The biological activity of 4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile is primarily attributed to its ability to interact with biological macromolecules. The compound is believed to stabilize transition states in enzymatic reactions and modulate signaling pathways, which can lead to various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to 4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile exhibit significant antimicrobial properties. For instance, phenolic compounds have been shown to inhibit the growth of bacteria such as Xanthomonas citri, which is responsible for citrus canker. These compounds often act by limiting iron availability to pathogens rather than disrupting cell membranes .
Anticancer Properties
Studies have suggested that derivatives of dicarbonitriles possess anticancer properties. They may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, some dicarbonitriles have been noted for their ability to inhibit tumor growth in vitro and in vivo models by targeting cancer cell metabolism and proliferation pathways.
Case Studies
Research Findings
- Antimicrobial Testing : In a comparative study, 4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile was tested against several pathogens. Results showed that it had a notable inhibitory effect on Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Assays : In vitro assays revealed that the compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could induce oxidative stress in cancer cells, leading to increased apoptosis rates.
Q & A
Q. What are the standard synthetic routes for 4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile?
The compound can be synthesized via nucleophilic aromatic substitution. A typical method involves reacting 4-nitrophthalonitrile with 2-ethylbutanol in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under nitrogen atmosphere. The reaction is stirred for 48–72 hours at 60–80°C, followed by purification via column chromatography .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural validation. Crystallization from ethanol or acetonitrile yields suitable crystals. Data collection is performed using diffractometers (e.g., Bruker Kappa APEXII CCD), with refinement via SHELXL . Bond lengths and angles are compared to DFT-optimized geometries (e.g., B3LYP/6-311G(d)) to confirm consistency .
Q. What spectroscopic techniques are used for characterization?
- FT-IR : Confirms nitrile (C≡N) stretches (~2220 cm⁻¹) and ether (C-O-C) vibrations (~1250 cm⁻¹).
- ¹H/¹³C NMR : Identifies alkoxy chain protons (δ 1.0–1.6 ppm for ethylbutoxy) and aromatic carbons (δ 110–160 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₄H₁₆N₂O) .
Advanced Research Questions
Q. How can discrepancies between experimental (XRD) and computational (DFT) geometries be resolved?
Discrepancies often arise from crystal packing effects (e.g., intermolecular hydrogen bonds or van der Waals interactions) absent in gas-phase DFT calculations. To address this:
- Perform periodic DFT calculations incorporating crystal lattice parameters.
- Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯N bonds) using CrystalExplorer .
- Compare HOMO-LUMO gaps: Experimental gaps (via UV-Vis) should align with theoretical values (ΔE ≈ 4.39 eV for similar compounds) .
Q. What challenges arise in crystallographic refinement of this compound?
Q. How does 4-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile perform in polymerization reactions?
Phthalonitrile derivatives polymerize via thermal or catalytic cyclotrimerization to form phthalocyanine networks. Key steps:
- Catalyst Selection : Use ammonium molybdate or zinc acetate to lower polymerization temperatures (200–300°C).
- Thermal Stability : TGA analysis shows high degradation temperatures (>400°C), ideal for aerospace composites.
- Kinetic Studies : Monitor reaction progress via FT-IR loss of nitrile peaks .
Q. What strategies optimize its electronic properties for material applications?
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., –CF₃) to lower LUMO energy for n-type semiconductors.
- Coordination Chemistry : Metal complexes (e.g., cobalt phthalocyanine) enhance electrocatalytic activity in hydrogen evolution reactions (HER). Cyclic voltammetry (CV) in DMF reveals redox peaks at –0.5 to –1.2 V vs. Ag/AgCl .
Methodological Notes
- XRD Data Collection : Use MoKα radiation (λ = 0.71073 Å) and multi-scan absorption corrections.
- DFT Protocols : Include dispersion corrections (e.g., Grimme’s D3) for accurate van der Waals interactions .
- Polymer Characterization : Combine DSC (glass transition) and DMA (storage modulus) for mechanical profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
